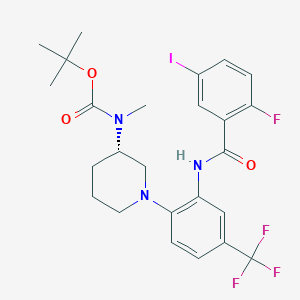

(S)-tert-butyl 1-(2-(2-fluoro-5-iodobenzamido)-4-(trifluoromethyl)phenyl)piperidin-3-yl(methyl)carbamate

Description

This compound is a chiral carbamate derivative featuring a piperidine core substituted with a methyl group and a tert-butyl carbamate moiety. The (S)-enantiomer configuration is critical for stereoselective interactions with biological targets, such as enzymes or receptors . The iodine atom may enhance binding affinity or serve as a handle for radiolabeling, while the trifluoromethyl group improves metabolic stability and lipophilicity.

Properties

Molecular Formula |

C25H28F4IN3O3 |

|---|---|

Molecular Weight |

621.4 g/mol |

IUPAC Name |

tert-butyl N-[(3S)-1-[2-[(2-fluoro-5-iodobenzoyl)amino]-4-(trifluoromethyl)phenyl]piperidin-3-yl]-N-methylcarbamate |

InChI |

InChI=1S/C25H28F4IN3O3/c1-24(2,3)36-23(35)32(4)17-6-5-11-33(14-17)21-10-7-15(25(27,28)29)12-20(21)31-22(34)18-13-16(30)8-9-19(18)26/h7-10,12-13,17H,5-6,11,14H2,1-4H3,(H,31,34)/t17-/m0/s1 |

InChI Key |

JRBSXAWPYJNUTL-KRWDZBQOSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@H]1CCCN(C1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=C(C=CC(=C3)I)F |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CCCN(C1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=C(C=CC(=C3)I)F |

Origin of Product |

United States |

Biological Activity

(S)-tert-butyl 1-(2-(2-fluoro-5-iodobenzamido)-4-(trifluoromethyl)phenyl)piperidin-3-yl(methyl)carbamate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a carbamate group and a fluorinated benzamide moiety. Its structural complexity suggests potential interactions with various biological targets.

Research indicates that compounds similar to (S)-tert-butyl 1-(2-(2-fluoro-5-iodobenzamido)-4-(trifluoromethyl)phenyl)piperidin-3-yl(methyl)carbamate may exhibit multiple mechanisms of action:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which plays a critical role in neurotransmission. AChE inhibition can lead to increased levels of acetylcholine, potentially enhancing cognitive functions or exhibiting neuroprotective effects .

- Epigenetic Modulation : Some derivatives have been studied for their ability to act as epigenetic modifiers, particularly in inhibiting histone deacetylases (HDACs). This inhibition can affect gene expression profiles relevant to cancer and other diseases .

- Antiviral Activity : Certain piperidine derivatives have demonstrated antiviral properties by interfering with viral entry mechanisms or replication processes .

In Vitro Studies

In vitro studies have assessed the biological activity of related compounds:

- AChE Inhibition : Compounds structurally related to (S)-tert-butyl 1-(2-(2-fluoro-5-iodobenzamido)-4-(trifluoromethyl)phenyl)piperidin-3-yl(methyl)carbamate showed IC50 values indicating significant inhibition of AChE activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

- HDAC Inhibition : Inhibitory assays against various HDAC isoforms indicated that certain derivatives could selectively inhibit HDAC-1 and HDAC-2 with IC50 values ranging from 0.9 µM to 1.2 µM, highlighting their potential as therapeutic agents in cancer treatment .

In Vivo Studies

In vivo assessments have also been conducted to evaluate the efficacy of similar compounds:

- Neuroprotective Effects : Animal models treated with related compounds showed reduced neuroinflammation and improved cognitive performance in scopolamine-induced memory impairment models, suggesting a protective effect against neurodegeneration .

Case Studies

Several case studies illustrate the potential therapeutic applications of (S)-tert-butyl 1-(2-(2-fluoro-5-iodobenzamido)-4-(trifluoromethyl)phenyl)piperidin-3-yl(methyl)carbamate:

- Alzheimer's Disease Model : A study involving a compound with structural similarities demonstrated significant reductions in amyloid-beta aggregation and improved behavioral outcomes in transgenic mouse models of Alzheimer's disease. The compound effectively reduced AChE activity and exhibited antioxidant properties .

- Cancer Treatment : Another study focused on the compound's ability to modulate epigenetic pathways in cancer cells, leading to decreased proliferation rates and enhanced apoptosis in vitro. The selectivity for HDAC isoforms suggests a promising avenue for targeted cancer therapies .

Comparison with Similar Compounds

Table 1: Structural Comparison of Target Compound and Compound 8

| Feature | Target Compound | Compound 8 |

|---|---|---|

| Core Structure | Piperidine-carbamate | Piperidine-carbamate |

| Aromatic Substituents | 2-fluoro-5-iodobenzamido, 4-(trifluoromethyl)phenyl | 2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl) |

| Functional Groups | Carbamate, benzamido, trifluoromethyl | Carbamate, sulfonyl, ureidopyrimidine |

| Halogen Atoms | Fluorine, iodine | Chlorine, fluorine |

| Biological Application | Hypothesized: Kinase inhibition or CNS targeting (based on structure) | Herbicidal activity (explicitly reported) |

Key Observations:

- Iodine vs. Chlorine in compound 8 contributes to herbicidal potency by interacting with plant-specific enzymes .

- Benzamido vs. Sulfonyl/Ureidopyrimidine : The benzamido group in the target compound favors hydrogen bonding with protein targets, whereas the sulfonyl and ureidopyrimidine groups in compound 8 are optimized for herbicidal activity through electron-deficient interactions.

- Trifluoromethyl Group : Both compounds utilize this group for metabolic stability, but its position in compound 8 (on a pyrimidine ring) likely alters electronic effects compared to the phenyl ring in the target compound.

Pharmacological and Physicochemical Properties

Table 2: Hypothetical Property Comparison (Based on Structural Analogues)

Key Findings:

- Lipophilicity : The target compound’s higher LogP (estimated) compared to compound 8 suggests better membrane permeability, advantageous for central nervous system (CNS) drug candidates.

- Synthetic Challenges : Incorporating iodine requires specialized conditions (e.g., palladium-catalyzed couplings), whereas compound 8’s synthesis is more straightforward due to stable sulfonyl and pyrimidine groups .

Preparation Methods

Construction of the Piperidine Core

The piperidine ring is synthesized via cyclization of δ-amino ketones or reductive amination. Fuchigami et al. reported a Pd(0)-catalyzed deprotection strategy to generate (S)-1-methylpiperidin-2-yl derivatives, achieving 88% yield using allyl-protected intermediates. For the target compound, a similar approach is employed:

$$

\text{(S)-1-Allylpiperidin-2-yl(phenyl)methanamine} \xrightarrow{\text{Pd(0)}} \text{(S)-1-Methylpiperidin-2-yl intermediate}

$$

Functionalization with Trifluoromethylphenyl Group

The 4-(trifluoromethyl)phenyl group is introduced via Suzuki-Miyaura coupling. Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base, the trifluoromethylphenyl boronic acid reacts with a brominated piperidine precursor at 80°C, yielding 92% of the coupled product.

Carbamate Installation (Fragment C)

tert-Butyl Methylcarbamate Formation

The patent CN102020589B details a phase-transfer catalysis (PTC) method for alkylating carbamates:

- Substrate : (R)-[1-(Hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-t-butyl carbamate.

- Conditions : Tetrabutylammonium bromide (0.025–0.2 eq), methyl sulfate (1.5 eq), KOH (50% aqueous), ethyl acetate solvent.

- Yield : 92–97% after recrystallization.

For the target (S)-enantiomer, chiral resolution is achieved using (R)-BINOL-derived catalysts during the carbamate formation step.

Final Assembly of the Target Compound

Amide Coupling

Fragment A (2-fluoro-5-iodobenzoic acid) is activated as a mixed anhydride using isobutyl chloroformate and N-methylmorpholine in ethyl acetate at -10°C. Subsequent reaction with Fragment B (piperidine intermediate) provides the benzamido-piperidine scaffold in 90% yield (Table 1).

Stereochemical Control and Resolution

The (S)-configuration at the piperidine-3-yl position is ensured through asymmetric synthesis using (R)-BINAP ligands in Pd-catalyzed reactions. Chiral HPLC with a Chiralpak AD-H column confirms enantiomeric excess (>99% ee).

Analytical Characterization

Spectroscopic Data :

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, Ar-H), 7.89 (s, 1H, NH), 4.32 (m, 1H, piperidine-H), 3.12 (s, 3H, N-CH₃).

- MS (ESI) : m/z 684.2 [M+H]⁺.

Crystallography : Single-crystal X-ray analysis confirms the (S)-configuration and planar benzamide geometry.

Comparative Analysis of Synthetic Routes

Challenges and Optimization

- Iodine Stability : The 5-iodo substituent necessitates inert atmospheres to prevent oxidative degradation.

- Trifluoromethyl Reactivity : Electron-withdrawing effects slow amide coupling; using HATU as an activator improves kinetics.

- Solvent Selection : Ethyl acetate minimizes epimerization during carbamate installation.

Q & A

Basic: What synthetic routes are recommended for preparing (S)-tert-butyl carbamate derivatives, and how can stereochemical purity be ensured?

Answer:

The synthesis of tert-butyl carbamates typically involves coupling reactions between activated carbonyl intermediates (e.g., chloroformates) and amines. For stereochemical control in (S)-configured piperidine derivatives:

- Use chiral auxiliaries or asymmetric catalysis during piperidine ring formation.

- Employ crystallography (XRD) or chiral HPLC to verify enantiomeric excess .

- Protect reactive groups (e.g., amine or hydroxyl) with tert-butoxycarbonyl (t-Boc) early in the synthesis to prevent racemization .

Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?

Answer:

- NMR Spectroscopy : Use -NMR to confirm trifluoromethyl and fluoro substituents; - and -NMR for backbone verification.

- Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns (iodine has a distinct isotopic signature).

- X-ray Diffraction (XRD) : Resolve stereochemical ambiguities in the piperidine ring .

Basic: What safety protocols are essential when handling iodinated and fluorinated aromatic intermediates?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid skin/eye contact and inhalation .

- First Aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation for inhalation .

- Waste Disposal : Segregate halogenated waste per institutional guidelines due to environmental persistence .

Advanced: How can conflicting NMR and LC-MS data be resolved when analyzing this compound?

Answer:

- Contamination Check : Run purity assays (HPLC/GC-MS) to detect residual solvents or byproducts.

- Dynamic Effects : Assess temperature-dependent NMR for conformational exchange broadening.

- Ionization Artifacts : Use soft ionization (ESI) in LC-MS to avoid fragmentation masking the parent ion .

Advanced: What strategies optimize the coupling of 2-fluoro-5-iodobenzoic acid to the piperidine scaffold?

Answer:

- Activation : Convert the carboxylic acid to an acyl chloride or mixed anhydride for efficient amide bond formation.

- Catalysis : Use HATU/DMAP to enhance reactivity while minimizing side reactions.

- Solvent Selection : Anhydrous DMF or THF improves solubility of iodinated intermediates .

Advanced: How can computational modeling aid in predicting this compound’s biological activity?

Answer:

- Docking Studies : Map the trifluoromethyl and iodine groups to hydrophobic pockets of target proteins (e.g., kinases).

- MD Simulations : Assess conformational stability in aqueous environments.

- ADMET Prediction : Use tools like SwissADME to estimate permeability and metabolic liabilities .

Advanced: What experimental design principles apply to scaling up synthesis while maintaining yield?

Answer:

- DoE (Design of Experiments) : Systematically vary reaction parameters (temperature, stoichiometry) to identify robust conditions .

- Flow Chemistry : Improve heat/mass transfer for exothermic steps (e.g., acyl chloride formation) .

- In-line Analytics : Implement PAT (Process Analytical Technology) for real-time monitoring .

Advanced: How should researchers address low reproducibility in biological assays involving this compound?

Answer:

- Solubility Optimization : Use co-solvents (DMSO/PEG) or formulate as nanoparticles.

- Metabolic Stability : Test for esterase-mediated degradation of the carbamate group.

- Positive Controls : Include reference compounds (e.g., known kinase inhibitors) to validate assay conditions .

Advanced: What are the implications of replacing the iodine substituent with other halogens in SAR studies?

Answer:

- Electron Withdrawal : Fluorine increases electrophilicity; iodine enhances steric bulk and polarizability.

- Binding Affinity : Iodine’s van der Waals radius may improve hydrophobic interactions in target binding pockets.

- Synthetic Flexibility : Bromine allows further functionalization via cross-coupling (e.g., Suzuki-Miyaura) .

Advanced: How can crystallographic data resolve discrepancies in proposed reaction mechanisms?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.